6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole
Overview
Description
6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives .
Scientific Research Applications
6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving enzymes and receptors.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and antiviral activities. .
Mechanism of Action
The mechanism of action of 6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
6-Amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazol-2-amine: Lacks the ethyl, methyl, and trifluoromethyl substituents, resulting in different chemical properties and biological activities.
1H-Benzimidazol-5-amine: Similar core structure but different substitution pattern, leading to variations in reactivity and applications.
1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(chloromethyl)-:
The unique combination of substituents in this compound contributes to its distinct chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-ethyl-2-methyl-6-(trifluoromethyl)benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3/c1-3-17-6(2)16-9-4-7(11(12,13)14)8(15)5-10(9)17/h4-5H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCBTRZQTHHIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066298 | |
Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-34-3 | |
Record name | 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18018-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazol-6-amine, 1-ethyl-2-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-1-ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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